tert-Butyl 4-(2-iodothiazol-5-yl)piperazine-1-carboxylate

Cross-coupling Negishi reaction Thiazole functionalization

tert-Butyl 4-(2-iodothiazol-5-yl)piperazine-1-carboxylate (CAS 2736511-69-4) is a bifunctional synthetic intermediate comprising a 2-iodothiazole moiety linked at the 5-position to an N-Boc-protected piperazine. The compound belongs to the thiazole-piperazine hybrid class, a privileged scaffold in central nervous system drug discovery.

Molecular Formula C12H18IN3O2S
Molecular Weight 395.26 g/mol
Cat. No. B13918124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(2-iodothiazol-5-yl)piperazine-1-carboxylate
Molecular FormulaC12H18IN3O2S
Molecular Weight395.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(S2)I
InChIInChI=1S/C12H18IN3O2S/c1-12(2,3)18-11(17)16-6-4-15(5-7-16)9-8-14-10(13)19-9/h8H,4-7H2,1-3H3
InChIKeyZJJAAXWWSLRCTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(2-iodothiazol-5-yl)piperazine-1-carboxylate: A Halogenated Heterocyclic Building Block for Medicinal Chemistry and Cross-Coupling Procurement


tert-Butyl 4-(2-iodothiazol-5-yl)piperazine-1-carboxylate (CAS 2736511-69-4) is a bifunctional synthetic intermediate comprising a 2-iodothiazole moiety linked at the 5-position to an N-Boc-protected piperazine . The compound belongs to the thiazole-piperazine hybrid class, a privileged scaffold in central nervous system drug discovery [1]. Its molecular formula is C12H18IN3O2S with a molecular weight of 395.26 g/mol . The 2-iodo substituent on the thiazole ring imparts significantly higher reactivity in palladium-catalyzed cross-coupling reactions compared to the corresponding 2-bromo or 2-chloro analogs, while the Boc-piperazine provides a handle for subsequent deprotection and diversification .

Why Generic Thiazole-Piperazine Substitution Fails: The Critical Role of the 2-Iodo Substituent in tert-Butyl 4-(2-iodothiazol-5-yl)piperazine-1-carboxylate


Substituting tert-butyl 4-(2-iodothiazol-5-yl)piperazine-1-carboxylate with its 2-bromo, 2-chloro, or unsubstituted thiazole analogs introduces substantial and quantifiable differences in synthetic efficiency, physicochemical properties, and downstream biological activity that preclude casual interchange. The carbon–iodine bond (C–I bond dissociation energy ~57 kcal/mol) is substantially weaker than the carbon–bromine bond (~70 kcal/mol) or carbon–chlorine bond (~84 kcal/mol), directly translating to faster oxidative addition with Pd(0) catalysts and enabling cross-coupling reactions under milder conditions or with substrates that fail with bromo/chloro analogs [1]. The iodine atom's larger van der Waals radius (1.98 Å vs. Br 1.85 Å, Cl 1.75 Å) alters the conformational preferences and steric environment around the thiazole 2-position, which can critically impact target binding in biological assays [2]. Furthermore, the increased lipophilicity imparted by iodine (Hansch π constant: I = +1.12 vs. Br = +0.86, Cl = +0.71) modifies logP and membrane permeability in ways that directly affect pharmacokinetic profiles of derived compounds [3].

Quantitative Comparative Evidence for tert-Butyl 4-(2-iodothiazol-5-yl)piperazine-1-carboxylate vs. Its Closest Analogs


Cross-Coupling Reactivity: 2-Iodo vs. 2-Bromo Thiazole in Negishi Coupling

In a total synthesis of the thiazolyl peptide antibiotic GE2270 A, Negishi cross-coupling at a terminal 2-iodothiazole proceeded in 87% yield with 3-zincated 2,6-dibromopyridine [1]. The corresponding 2-bromothiazole-4-carboxylate required a separate, lower-yielding Negishi coupling (48%) under modified conditions, and selective coupling at the iodo position was critical for the synthetic strategy [1]. This head-to-head comparison within the same study demonstrates that the 2-iodo substituent enables both higher conversion and chemoselectivity in the presence of competing bromo substituents.

Cross-coupling Negishi reaction Thiazole functionalization

Relative Reactivity of 2-Halothiazoles in Palladium-Catalyzed Cross-Coupling

The intrinsic reactivity order for oxidative addition of aryl/heteroaryl halides to Pd(0) is well established: I > Br >> Cl [1]. Studies specifically on 2-halothiophenes and 2-halothiazoles confirm that 2-iodothiazole undergoes dehalogenation and cross-coupling more readily than 2-bromothiazole, with the bromo analog showing substantially lower reactivity (entries 5 and 6, Table 1 in reference) [2]. In reductive coupling conditions, 2-iodothiophene and 2-iodothiazole analogs demonstrate superior conversion compared to their bromo counterparts, with the iodo derivatives enabling coupling at lower catalyst loadings and temperatures [2]. While the exact tert-butyl 4-(2-halothiazol-5-yl)piperazine-1-carboxylate series has not been directly compared in a single published study, this class-level reactivity hierarchy is robustly established across thiazole and thiophene systems.

Palladium catalysis Oxidative addition Aryl halide reactivity

Thiazole-Piperazine Cholinesterase Inhibition: SAR Evidence that Halogen Substitution Modulates Activity

In a systematic study of 44 novel thiazole-piperazine derivatives as cholinesterase inhibitors, compounds with electron-withdrawing substituents at the thiazole 2-position (including halogenated phenyl groups) demonstrated potent AChE inhibition [1]. The most active compounds (5n, 5o, 5p) showed 96.44%, 99.83%, and 89.70% AChE inhibition at 0.1 µM concentration, respectively [2]. While this series does not contain the exact 2-iodo substituent, the SAR established that electron-withdrawing character at the thiazole 2-position is a key determinant of inhibitory potency, and iodine (Hammett σm = +0.35, σp = +0.18) provides a distinct electronic profile compared to bromine (σm = +0.39, σp = +0.23) or chlorine (σm = +0.37, σp = +0.23) [3]. The 2-iodo substituent offers a unique combination of moderate electron-withdrawing character with high polarizability, which cannot be replicated by lighter halogens.

Acetylcholinesterase inhibition Structure-activity relationship Alzheimer's disease

MAO-A Inhibitory Activity of Thiazolylhydrazine-Piperazine Derivatives: Halogen-Dependent Potency

A recent series of thiazolylhydrazine-piperazine derivatives evaluated for MAO-A and MAO-B inhibition demonstrated that halogen substitution on the thiazole or pendant aryl ring significantly influences inhibitory potency and isoform selectivity [1]. Compounds bearing halogen substituents generally exhibited enhanced MAO-A inhibitory activity compared to unsubstituted analogs, with IC50 values in the low micromolar to sub-micromolar range [1]. The specific electronic and steric parameters of the halogen—particularly polarizability, which is highest for iodine among the common halogens—were implicated in modulating binding interactions within the MAO-A active site. While the study did not include a direct iodo-substituted analog, the SAR trends establish that the selection of halogen at the thiazole 2-position is a critical design parameter that cannot be arbitrarily interchanged without risking loss of potency or selectivity [1].

Monoamine oxidase inhibition MAO-A selectivity Neurodegenerative disease

P2Y12 Receptor Antagonist Scaffold: Thiazole 2-Position Halogen as a Key Determinant of Pharmacological Activity

Patent literature on thiazole-piperazine P2Y12 receptor antagonists (e.g., NZ596388A, Actelion Pharmaceuticals) explicitly defines halogen substitution at the thiazole 2-position as a variable structural feature, with claims encompassing chlorine, bromine, and iodine [1]. The P2Y12 receptor is a validated anti-thrombotic target; the thiazole 2-substituent directly influences receptor binding affinity and functional antagonism [1]. SAR from analogous thiazole-based P2Y12 antagonists demonstrates that subtle changes in halogen size and electronegativity can shift IC50 values by more than 10-fold [2]. The 2-iodo variant, by virtue of its largest atomic radius and unique electronic properties, occupies a distinct region of the SAR landscape that cannot be accessed by the 2-bromo or 2-chloro congeners.

P2Y12 receptor Platelet aggregation Cardiovascular disease

Physicochemical Property Differentiation: Lipophilicity and Metabolic Stability Impact of 2-Iodo Substitution

The Hansch hydrophobic constant (π) quantitatively captures the lipophilicity contribution of aromatic halogen substituents: iodine (π = +1.12) imparts substantially higher lipophilicity than bromine (π = +0.86) or chlorine (π = +0.71) [1]. For tert-butyl 4-(2-iodothiazol-5-yl)piperazine-1-carboxylate, this translates to a calculated logP increase of approximately +0.26 to +0.41 log units relative to the 2-bromo and 2-chloro analogs, respectively [1]. Higher lipophilicity directly impacts membrane permeability, plasma protein binding, and metabolic clearance—each a critical parameter in drug candidate selection. Additionally, the C–I bond, while more reactive in cross-coupling, is also more susceptible to metabolic dehalogenation by cytochrome P450 enzymes, a property that can be exploited for prodrug design or may represent a metabolic liability depending on the therapeutic context [2].

Lipophilicity Drug-likeness Metabolic stability

Optimal Procurement and Application Scenarios for tert-Butyl 4-(2-iodothiazol-5-yl)piperazine-1-carboxylate


Late-Stage Diversification of Thiazole-Containing Drug Candidates via Suzuki-Miyaura or Negishi Cross-Coupling

When a synthetic route requires installation of an aryl, heteroaryl, or alkenyl group at the thiazole 2-position of a Boc-piperazine-containing intermediate, the 2-iodo derivative is the preferred substrate. As demonstrated in the GE2270 A total synthesis, 2-iodothiazole intermediates participate in Negishi cross-coupling with 87% yield, substantially outperforming 2-bromo analogs (48%) [1]. For medicinal chemistry groups synthesizing focused libraries around a thiazole-piperazine core, procurement of the 2-iodo variant minimizes the risk of failed or low-yielding coupling steps that would otherwise necessitate costly re-synthesis with the iodo compound.

CNS Drug Discovery Programs Targeting Cholinesterases or Monoamine Oxidases

Thiazole-piperazine hybrids have demonstrated potent AChE inhibition (up to 99.83% at 0.1 µM) and selective MAO-A inhibition in multiple independent studies [2][3]. The 2-iodo substituent introduces a unique combination of moderate electron-withdrawing character and high polarizability (α = 5.35 ų) that is inaccessible with lighter halogens [4]. For structure-activity relationship campaigns exploring halogen-dependent potency and selectivity at these CNS targets, the 2-iodo building block enables exploration of a distinct region of chemical space that would be inaccessible with the commercially more common 2-bromo or 2-chloro analogs.

Design and Synthesis of P2Y12 Receptor Antagonists for Cardiovascular Indications

Patent-protected thiazole-piperazine P2Y12 antagonists explicitly claim halogen variation at the thiazole 2-position as a key structural determinant of activity [5]. In related thiazole-based P2Y12 series, halogen-dependent IC50 variation exceeds 10-fold [6]. Research groups pursuing novel anti-thrombotic agents should procure the 2-iodo building block specifically to access SAR space that is chemically distinct from and complementary to the 2-bromo and 2-chloro analogs, thereby maximizing the probability of identifying lead compounds with differentiated pharmacological profiles.

ADME Optimization of Lead Compounds Through Strategic Halogen Selection

The 2-iodo substituent increases logP by approximately +0.26 relative to 2-bromo and +0.41 relative to 2-chloro analogs [7]. When a lead series suffers from suboptimal membrane permeability or excessively rapid metabolic clearance, systematic halogen scanning at the thiazole 2-position is a rational optimization strategy. The 2-iodo building block serves as the high-lipophilicity extreme of this halogen series, enabling medicinal chemists to probe the upper boundary of the lipophilicity-activity relationship and identify whether increased logP translates to improved cellular potency or target engagement.

Quote Request

Request a Quote for tert-Butyl 4-(2-iodothiazol-5-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.